REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[Br:11][C:12]1[CH:13]=[C:14](Br)[C:15]2[N:16]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:17]=1>CN(C)C=O>[CH2:1]([O:8][C:14]1[C:15]2[N:16]([C:18]([CH3:22])=[C:19]([CH3:21])[N:20]=2)[CH:17]=[C:12]([Br:11])[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
34.8 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2N(C1)C(=C(N2)C)C)Br
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Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
the mixture is stirred for 1 h until the evolution of gas
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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the mixture is stirred at room temperature for 40 h
|
Duration
|
40 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml of dichloromethane each time
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with saturated ammonium chloride solution and twice with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
STIRRING
|
Details
|
the residue is stirred with a little ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained here
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=2N(C=C(C1)Br)C(=C(N2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |